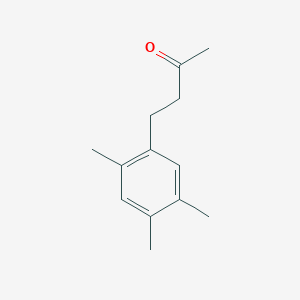

2-Butanone, 4-(2,4,5-trimethylphenyl)-

Description

2-Butanone, 4-(2,4,5-trimethylphenyl)- is a ketone derivative featuring a branched phenyl substituent. This compound has the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol . The phenyl ring substitution pattern (2,4,5-trimethyl vs. 2,4,6-trimethyl) influences steric and electronic properties, which in turn affect reactivity, solubility, and applications in industrial synthesis or material science.

Properties

CAS No. |

59372-86-0 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

4-(2,4,5-trimethylphenyl)butan-2-one |

InChI |

InChI=1S/C13H18O/c1-9-7-11(3)13(8-10(9)2)6-5-12(4)14/h7-8H,5-6H2,1-4H3 |

InChI Key |

JUTGXFGMWYGUCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)CCC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Method

One of the principal synthetic routes to 2-Butanone, 4-(2,4,5-trimethylphenyl)- involves the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene) with butanoyl chloride or equivalent acylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

-

$$

\text{1,2,4-trimethylbenzene} + \text{butanoyl chloride} \xrightarrow[\text{AlCl}_3]{\text{solvent}} \text{2-Butanone, 4-(2,4,5-trimethylphenyl)-}

$$ -

- Catalyst: AlCl3 (stoichiometric or catalytic amounts)

- Solvent: Typically dichloromethane or carbon disulfide

- Temperature: 0–50 °C to control selectivity and yield

- Reaction time: Several hours depending on scale and conditions

Mechanism:

The Lewis acid activates the acyl chloride to form an acylium ion, which electrophilically attacks the aromatic ring at the 4-position relative to the methyl substituents, yielding the ketone product.-

- High regioselectivity due to directing effects of methyl groups

- Moderate to high yields (typically 70–85%)

- Widely used and scalable for industrial synthesis

-

- Use of corrosive and moisture-sensitive catalysts

- Generation of acidic waste requiring neutralization

Claisen Condensation Followed by Acid-Catalyzed Methanolysis

Another sophisticated synthetic approach involves a Claisen ester condensation to form a sodium enolate intermediate, which is subsequently reacted with methanol and concentrated sulfuric acid to yield the ketone derivative.

Step 1: Preparation of Sodium Butanone Enolate

- Reactants: Acetone, ethyl formate, and sodium methoxide (NaOCH3)

- Conditions: 30–60 °C, slow addition of acetone and ethyl formate mixture to sodium methoxide

- Molar ratios:

- Ethyl formate to acetone: 1–4:1

- Sodium methoxide to acetone: 0.5–2:1

- Reaction time: 1–5 hours of stirring after addition

Step 2: Acid-Catalyzed Methanolysis

- The sodium butanone enolate solution is added dropwise to a methanol solution containing concentrated sulfuric acid (H2SO4, 98%)

- Conditions:

- Temperature: 25–40 °C

- Sulfuric acid to methanol mass ratio: 1:1 to 20

- Sulfuric acid to sodium enolate molar ratio: 0.5–3:1

- Addition rate: 0.5–2000 g/min

- Stirring and warming for 3–6 hours after addition

- Neutralization of the reaction mixture with sodium methoxide to pH ~7–8

- Filtration to isolate crude 4,4-dimethoxy-2-butanone

Step 3: Purification

- The crude product is purified by atmospheric and vacuum distillation to obtain the pure ketone

-

- Uses relatively inexpensive and readily available reagents

- Suitable for large-scale industrial production due to simple operations

- High purity achievable after distillation

-

- Multi-step process requiring careful control of reaction parameters

- Handling of concentrated sulfuric acid requires safety precautions

| Parameter | Range/Value |

|---|---|

| Temperature for enolate formation | 30–60 °C |

| Molar ratio (ethyl formate:acetone) | 1–4:1 |

| Molar ratio (NaOCH3:acetone) | 0.5–2:1 |

| Temperature for acid methanolysis | 25–40 °C |

| Sulfuric acid:methanol mass ratio | 1:1 to 20 |

| Sulfuric acid:sodium enolate molar ratio | 0.5–3:1 |

| Reaction time (acid step) | 3–6 hours |

| Neutralization pH | 7.0–8.0 |

| Yield (approximate) | Not explicitly stated; high industrial value indicated |

Alternative Synthetic Routes

Though less commonly reported, other methods such as:

- Direct alkylation of 2-butanone with 2,4,5-trimethylbenzyl halides under basic conditions

- Cross-coupling reactions (e.g., Suzuki or Negishi coupling) of appropriately functionalized aromatic precursors with butanone derivatives

may be explored in research settings but lack extensive industrial or commercial application data.

Comparative Analysis of Preparation Methods

| Feature | Friedel-Crafts Acylation | Claisen Condensation + Methanolysis |

|---|---|---|

| Starting Materials | 1,2,4-trimethylbenzene, butanoyl chloride | Acetone, ethyl formate, sodium methoxide, sulfuric acid |

| Catalyst/Activator | Aluminum chloride (AlCl3) | Sodium methoxide, concentrated sulfuric acid |

| Reaction Complexity | Single-step, electrophilic aromatic substitution | Multi-step, enolate formation and acid-catalyzed reaction |

| Operating Temperature | 0–50 °C | 25–60 °C |

| Purification | Work-up with water, extraction, distillation | Neutralization, filtration, atmospheric and vacuum distillation |

| Industrial Scalability | Well-established | Demonstrated in patents for large-scale production |

| Environmental/Safety Concerns | Corrosive Lewis acid, acid waste | Handling of strong acid and base, solvent management |

| Typical Yield | 70–85% | High, exact yield not specified but industrially viable |

Summary and Recommendations

The preparation of 2-Butanone, 4-(2,4,5-trimethylphenyl)- can be effectively accomplished via:

Friedel-Crafts acylation , which is a direct and widely used method suitable for laboratory and industrial scales, offering good regioselectivity and yields.

Claisen condensation followed by acid-catalyzed methanolysis , a method detailed in patent literature, which provides an alternative with inexpensive reagents and scalable procedures, especially for industrial manufacture.

Researchers and manufacturers should select the synthetic route based on available starting materials, desired scale, environmental considerations, and purification capabilities.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,5-Trimethylphenyl)butan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, such as using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

4-(2,4,5-Trimethylphenyl)butan-2-one has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme-catalyzed transformations and metabolic pathways.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4,5-trimethylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its transformation into other bioactive compounds. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Research Findings and Gaps

- Steric Effects: The 2,4,5-trimethylphenyl group likely increases thermal stability compared to monosubstituted phenyl ketones, but experimental data is needed .

- Toxicity : Hydroxyl groups (e.g., Raspberry Ketone) introduce metabolic pathways (e.g., glucuronidation), whereas methylated analogs may persist longer in biological systems .

- Synthetic Challenges : Selective methylation at the 2,4,5-positions remains underexplored, presenting opportunities for catalytic method development.

Biological Activity

2-Butanone, 4-(2,4,5-trimethylphenyl)-, also known by its CAS number 59372-86-0, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of ketones and is characterized by a phenyl group substituted with three methyl groups. Understanding its biological activity is crucial for its application in fields such as pharmacology and toxicology.

The chemical structure and properties of 2-Butanone, 4-(2,4,5-trimethylphenyl)- can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H18O |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 4-(2,4,5-trimethylphenyl)-2-butanone |

| CAS Number | 59372-86-0 |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects and mechanisms of action. The following sections detail these findings.

The mechanism by which 2-Butanone, 4-(2,4,5-trimethylphenyl)- exerts its biological effects involves interactions with specific cellular targets. Research indicates that it may influence pathways related to inflammation and cellular signaling.

- Anti-inflammatory Effects : Studies have shown that compounds similar to 2-butanone can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Antioxidant Activity : The presence of multiple methyl groups in the phenyl ring may enhance the compound's ability to scavenge free radicals.

Pharmacological Studies

Research has demonstrated various pharmacological activities attributed to this compound:

- Cytotoxicity : In vitro studies indicate that at certain concentrations, 2-butanone can induce cytotoxic effects in cancer cell lines.

- Antimicrobial Properties : Preliminary assays suggest potential antimicrobial activity against various bacterial strains.

Case Studies

Several case studies have contributed to understanding the biological effects of this compound:

- Study on Cytotoxicity : A study conducted on human cancer cell lines revealed that exposure to varying concentrations of 2-butanone led to a dose-dependent increase in cell death. The IC50 value was determined to be approximately 50 µM .

- Antimicrobial Assay : Another investigation assessed the antimicrobial properties against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at concentrations above 100 µM .

Research Findings

Recent research has focused on the broader implications of using 2-butanone derivatives in therapeutic applications:

- Drug Development : Its structural features make it a candidate for developing new anti-inflammatory drugs. Compounds derived from this structure have shown promise in preclinical models .

- Environmental Toxicology : Studies evaluating the environmental impact highlight concerns regarding the toxicity of this compound in aquatic ecosystems, necessitating further research into its degradation products and ecological effects .

Q & A

Basic: What are the recommended synthetic routes for 4-(2,4,5-trimethylphenyl)-2-butanone, and how can reaction intermediates be characterized?

Methodological Answer:

A feasible approach involves Friedel-Crafts acylation of 2,4,5-trimethylbenzene with an appropriate acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (AlCl₃). Post-reduction of the ketone intermediate (if required) can be achieved using hydrogenation (e.g., H₂/Pd-C) . Key intermediates should be characterized via NMR (¹H/¹³C) for structural elucidation and GC-MS to confirm purity and molecular ions. For example, analogous compounds like 4-(4-hydroxyphenyl)-2-butanone have been structurally validated using IR and mass spectrometry .

Basic: Which spectroscopic techniques are most effective for characterizing 4-(2,4,5-trimethylphenyl)-2-butanone?

Methodological Answer:

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and aromatic C-H vibrations (3000–3100 cm⁻¹). Compare with NIST reference data for 4-phenyl-2-butanone derivatives .

- Mass Spectrometry (EI) : Look for molecular ion peaks (e.g., m/z = 204 for C₁₃H₁₆O) and fragmentation patterns (loss of methyl or aryl groups) .

- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.0–2.5 ppm) provide structural confirmation. Use deuterated solvents (e.g., CDCl₃) for resolution .

Basic: How can thermodynamic properties (e.g., boiling point, enthalpy of formation) be experimentally determined for this compound?

Methodological Answer:

- Boiling Point : Use dynamic distillation methods under controlled pressure, as demonstrated for 4-phenyl-2-butanone (T_boil = 508.2 K) .

- Enthalpy of Formation : Employ calorimetry (e.g., bomb calorimeter) or derive via hydrogenation reactions (e.g., ΔrH° = -511.7 kJ/mol for analogous ketone reduction) .

Data Table :

| Property | Value (Example) | Method | Reference |

|---|---|---|---|

| T_boil | 508.2 K | Dynamic distillation | |

| ΔrH° (Hydrogenation) | -511.7 kJ/mol | Calorimetry |

Advanced: How can density-functional theory (DFT) predict the electronic properties of 4-(2,4,5-trimethylphenyl)-2-butanone?

Methodological Answer:

Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model the compound’s electronic structure. Key steps:

Optimize geometry using a basis set (e.g., 6-31G*).

Calculate HOMO-LUMO gaps to assess reactivity.

Validate against experimental UV-Vis spectra. Becke’s work demonstrates <2.4 kcal/mol error in thermochemical predictions with such methods .

Advanced: What mechanistic insights guide the hydrogenation of 4-(2,4,5-trimethylphenyl)-2-butanone to its alcohol derivative?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via GC-MS or in situ IR to track carbonyl reduction.

- Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ for selectivity. For example, hydrogenation of 4-phenyl-2-butanone shows ΔrH° = -511.7 kJ/mol in liquid phase .

- Isotope Labeling : Use D₂ to probe H₂ adsorption/activation pathways.

Advanced: Does 4-(2,4,5-trimethylphenyl)-2-butanone exhibit unusual photophysical properties due to its non-conjugated structure?

Methodological Answer:

Although non-conjugated, isolated aryl rings (e.g., 2,4,5-trimethylphenyl) may exhibit fluorescence via aggregation-induced emission (AIE). Synthesize analogues (e.g., bis(2,4,5-trimethylphenyl)methane) and measure quantum yields (Φ_F) in solid vs. solution states. Compare with computational predictions of excited-state dynamics .

Advanced: How should researchers resolve contradictions in reported thermodynamic data (e.g., boiling points)?

Methodological Answer:

- Reproduce Experiments : Use standardized methods (e.g., TRC protocols) to minimize variability. For example, discrepancies in 4-phenyl-2-butanone’s T_boil (405–508 K) arise from differing pressure conditions .

- Meta-Analysis : Cross-reference data from NIST, ACS, and peer-reviewed studies. Validate using high-purity samples (>99%) .

Advanced: What crystallographic techniques are suitable for determining the solid-state structure of this compound?

Methodological Answer:

- Single-Crystal XRD : Grow crystals via slow evaporation (solvent: hexane/EtOAc). Analyze packing motifs (e.g., π-π interactions) and torsional angles between aryl and ketone groups.

- Powder XRD : Compare with simulated patterns from DFT-optimized structures.

Advanced: How do solvent effects influence the reactivity of 4-(2,4,5-trimethylphenyl)-2-butanone in nucleophilic additions?

Methodological Answer:

- Polar Protic vs. Aprotic Solvents : Test reactivity in MeOH (protic) vs. THF (aprotic). Protic solvents may stabilize transition states via H-bonding.

- Dielectric Constant : Correlate solvent polarity (ε) with reaction rates using Eyring plots.

Advanced: What protocols ensure stability assessment of this compound under varying storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.